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molecular formula C9H9FO3 B2400583 6-Fluoro-2,3-dimethoxybenzaldehyde CAS No. 457628-14-7

6-Fluoro-2,3-dimethoxybenzaldehyde

Cat. No. B2400583
M. Wt: 184.166
InChI Key: GDOQJEBNBOJBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08703742B2

Procedure details

To a cold (−78° C.) solution of 4-fluoro-1,2-dimethoxybenzene (15.00 g, 96.05 mmol) in anhydrous THF (150 mL) was added n-BuLi (84.5 mL, 211.32 mmol, 2.5 M solution in hexanes) under nitrogen and stirred it for 3 h at −78° C. Quenched the reaction with DMF (75 mL) at −65° C., added 2N HCl (300 mL) dropwise and further stirred for 30 min. Two layers separation was observed. Aqueous layer was extracted with EtOAc. Combined organic layers were washed with water, brine and dried over MgSO4. Filtered the ethyl acetate layer and concentrated it in vacuo. The title compound was purified by flash column chromatography using pure hexanes then 10 and 20% EtOAc in hexanes which provided 14.40 g (78.19 mmol, 82%) of the title compound as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.23 (s, 1H), 7.36 (dd, J=9.0, 5.1 Hz, 1H), 7.03 (t, J=9.6 Hz, 1H), 3.87 (s, 3H), 3.83 (s, 3H); 19F NMR (376 MHz, DMSO-d6) δ ppm −131.68-−131.66 (m, 1F).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
84.5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([O:10][CH3:11])[CH:3]=1.[Li]CCCC.Cl.C[CH2:19][O:20]C(C)=O>C1COCC1>[F:1][C:2]1[C:3]([CH:19]=[O:20])=[C:4]([O:10][CH3:11])[C:5]([O:8][CH3:9])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)OC)OC
Name
Quantity
84.5 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred it for 3 h at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quenched
CUSTOM
Type
CUSTOM
Details
the reaction with DMF (75 mL) at −65° C.
STIRRING
Type
STIRRING
Details
further stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Two layers separation
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
Combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtered the ethyl acetate layer
CONCENTRATION
Type
CONCENTRATION
Details
concentrated it in vacuo
CUSTOM
Type
CUSTOM
Details
The title compound was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC=C(C(=C1C=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 78.19 mmol
AMOUNT: MASS 14.4 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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